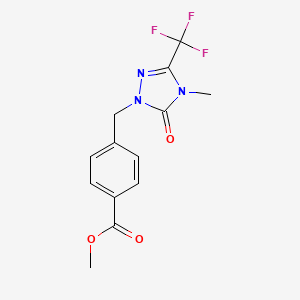

methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate

Description

Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate is a triazolone derivative featuring a trifluoromethyl group, a methyl-substituted triazolone ring, and a benzoate ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzoate ester may serve as a prodrug feature to improve bioavailability. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name |

methyl 4-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3/c1-18-11(13(14,15)16)17-19(12(18)21)7-8-3-5-9(6-4-8)10(20)22-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKIDOPRDZBXGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Formation of Intermediate Benzyl Derivative

Reagents: : 4-methylbenzyl chloride, sodium azide, dimethylformamide (DMF)

Conditions: : Heating under reflux

Reaction: : \[ \text{C}_8\text{H}_9\text{Cl} + \text{NaN}_3 \rightarrow \text{C}_8\text{H}_9\text{N}_3 + \text{NaCl} \]

Step 2: Cyclization

Reagents: : Intermediate benzyl azide, ethyl acetoacetate, acetic acid

Reaction: : \[ \text{C}_8\text{H}_9\text{N}_3 + \text{C}_6\text{H}_10\text{O}_3 \rightarrow \text{C}_14\text{H}_17\text{N}_3\text{O}_2 + \text{H}_2\text{O} \]

Chemical Reactions Analysis

Methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate undergoes several types of chemical reactions:

Oxidation

Reagents: : Potassium permanganate, sodium dichromate

Conditions: : Acidic or basic conditions

Products: : Carboxylic acids, ketones

Reduction

Reagents: : Lithium aluminum hydride (LiAlH_4), hydrogen gas with palladium/carbon (Pd/C)

Conditions: : Anhydrous conditions

Products: : Alcohols, hydrocarbons

Substitution

Reagents: : Halogenating agents, nucleophiles

Conditions: : Varied (based on nucleophile/electrophile)

Products: : Halogenated derivatives, substituted triazoles

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis, particularly in constructing complex heterocyclic structures. Acts as a ligand in coordination chemistry due to its triazole ring.

Biology

Studied for its potential bioactivity, including antimicrobial, antifungal, and antiparasitic properties. Derivatives are researched for enzyme inhibition.

Medicine

Examined for its pharmacological potential in treating diseases. Triazole-based compounds have been explored for anticancer, antiviral, and anti-inflammatory activities.

Industry

Incorporated in materials science for developing novel polymers and coatings

Mechanism of Action

The compound's biological activity is primarily through its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. The triazole ring binds to active sites of enzymes, inhibiting their function and disrupting biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 4-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate, we compare it with two analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Core Heterocycle Differences :

- The target compound’s 1,2,4-triazol-5-one core contrasts with the 1,3,5-triazine in the third analog . Triazolones are more polar due to the carbonyl group, enhancing solubility in polar solvents, whereas triazines exhibit greater aromaticity and electronic versatility.

Substituent Effects: The trifluoromethyl (-CF₃) group in the target compound significantly increases its lipophilicity (logP ~2.5–3.0) compared to the hydroxylphenyl analog (logP ~1.0–1.5), making it more suitable for membrane penetration in drug delivery . triazine cores.

Hydrogen Bonding and Crystal Packing: The hydroxylphenyl analog forms extensive hydrogen-bonding networks (e.g., N–H···O and O–H···N interactions), as predicted by graph set analysis . In contrast, the target compound’s CF₃ group reduces hydrogen-bond donor capacity, favoring van der Waals interactions and altered crystal packing .

Synthetic Routes: The target compound likely employs nucleophilic substitution or cyclocondensation reactions, similar to methods for 4-amino-triazolones . However, introducing the trifluoromethyl group requires specialized reagents (e.g., CF₃Cu or Ruppert–Prakash reagents), increasing synthetic complexity compared to the hydroxylphenyl analog.

Biological Activity :

- Triazolones with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced herbicidal and antifungal activity compared to hydroxyl-substituted analogs, as demonstrated in structure-activity relationship (SAR) studies .

Q & A

Q. Table 1: Representative Synthetic Yields and Conditions

| Substituent | Yield (%) | Melting Point (°C) | Key Conditions |

|---|---|---|---|

| Benzylidene | 69.40 | 133–134 | Ethanol reflux, glacial acetic acid |

| 3-Bromo-benzylidene | 61.33 | 126–127 | 1:2 ethanol recrystallization |

| 2-Chloro-6-fluoro-benzylidene | 72.47 | 128–129 | NaBH₄ reduction in ethanol |

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- ¹H/¹³C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and triazole protons (δ 7.5–8.5 ppm in ¹H) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .

- Purity assessment :

Basic: What initial biological activities have been observed?

Methodological Answer:

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC = 8–32 µg/mL) .

- Enzyme inhibition : Screen against COX-2 or kinases using fluorometric assays (IC₅₀ ~10–50 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show moderate activity (EC₅₀ ~20–100 µM) .

Advanced: How can contradictions in reported synthetic yields be resolved?

Methodological Answer:

Discrepancies often arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) reduce nucleophilic attack efficiency, lowering yields by 10–15% .

- Reduction methods : NaBH₄ vs. LiAlH₄ affects stereochemistry; NaBH₄ in ethanol yields 81.55% for alcohol derivatives .

- Reaction monitoring : Use TLC (silica, UV detection) or in-situ IR to track intermediate formation and optimize quenching times .

Advanced: How is the pKa determined using potentiometric titration?

Methodological Answer:

- Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol .

- Procedure :

- Dissolve 0.01 mmol compound in 20 mL solvent (e.g., DMF).

- Record mV values at 0.05 mL TBAH increments.

- Plot titration curve; calculate half-neutralization potential (HNP) for pKa .

Q. Table 2: pKa Values in Different Solvents

| Solvent | pKa |

|---|---|

| Isopropyl alcohol | 9.2 |

| Acetone | 8.7 |

| DMF | 7.9 |

Advanced: What computational methods are used to study structure-activity relationships?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level; compare bond angles (e.g., C8–C9–C10 = 122.26°) with X-ray data .

- Molecular docking : Simulate binding to COX-2 (PDB: 6COX) using AutoDock Vina; validate with ΔG values (< -8 kcal/mol) .

- QSAR models : Correlate logP (calculated via ChemAxon) with antimicrobial activity (R² > 0.85) .

Safety: What protocols are recommended for safe handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.